3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
The compound 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine features a pyridine core substituted at position 3 with a methyl group and at position 2 with a methoxy-linked piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized at position 1 with a 1,3,4-oxadiazol-2-ylmethyl group. The oxadiazole group is a key pharmacophore known for hydrogen bonding and metabolic stability, while the piperidine-pyridine system may enhance solubility and target affinity .
Properties
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-3-2-6-16-15(12)20-10-13-4-7-19(8-5-13)9-14-18-17-11-21-14/h2-3,6,11,13H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLBCMDGZMNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is the NF-κB pathway. NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Mode of Action
This compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells. This interaction abrogates the DNA binding ability and transcriptional activity of NF-κB. The compound’s interaction with its target leads to changes in cell cycle distribution and induces apoptosis.
Biochemical Pathways
The affected pathway is the NF-κB signaling pathway . This pathway plays a crucial role in immune responses, inflammation, and cancer. The compound’s interaction with this pathway leads to a decrease in the phosphorylation of IκB and p65, key proteins in the NF-κB pathway. This results in the inhibition of NF-κB’s DNA binding ability and transcriptional activity.
Biological Activity
3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound that incorporates a pyridine core and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | 3-Methyl-2-{1-[1,3,4-oxadiazol-2(3H)-ylmethyl]piperidin-4-yl}methoxy)pyridine |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxadiazole ring is particularly significant due to its role in modulating enzyme activity and cellular pathways. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit anticancer properties by inhibiting key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
Anticancer Activity
Several studies have demonstrated the potential anticancer effects of oxadiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Properties
The compound's oxadiazole component may also confer antimicrobial activity. Research has indicated that similar oxadiazole derivatives possess significant antibacterial and antifungal properties . The interaction with microbial enzymes could be a contributing factor to this activity.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that derivatives of oxadiazoles can exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation is a key component of the disease process.
Study on Anticancer Efficacy
A study published in 2023 explored the efficacy of various 1,3,4-oxadiazole derivatives against different cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with a reported increase in apoptotic cell death by approximately 33% .
Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations, highlighting their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Modifications
3-Methyl-2-[[1-(1,3,4-Thiadiazol-2-yl)-4-piperidinyl]methoxy]pyridine
- Structural Difference : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).
- Molecular Formula : C₁₄H₁₈N₄OS (vs. C₁₄H₁₈N₄O₂ for the target compound).
- Molecular Weight : 290.38 vs. ~274.38 (estimated for the target).
- Reduced metabolic stability compared to oxadiazole, as thiadiazoles are more prone to oxidative degradation .
3-Methyl-2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine (BK78054)
- Structural Difference : Substitutes oxadiazole with a thiazole-4-carbonyl group.
- Molecular Formula : C₁₆H₁₉N₃O₂S.
- Molecular Weight : 317.406.
- Implications :
Piperidine Substituent Variations
4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21a)
- Structural Difference : Incorporates a 6-ethoxypyridinylmethyl group on piperidine and a tosylate salt.
- Tosylate salt increases solubility and bioavailability .
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (21b)
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
